6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole is a complex organic compound primarily recognized as an impurity related to the antipsychotic drug risperidone. This compound, with a molecular formula of and a molecular weight of 615.71 g/mol, plays a significant role in pharmaceutical research, especially in the synthesis of atypical antipsychotics.
The compound is often derived from the synthesis of risperidone and its analogs, specifically during the production processes that involve various piperidine and benzisoxazole derivatives. It has been cataloged under various identifiers including CAS number 1329796-66-8.
This compound falls under the category of heterocyclic compounds, specifically those containing both benzene and isoxazole rings. It is also classified as an antipsychotic impurity, which is crucial for understanding the pharmacological profiles of related medications.
The synthesis of 6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity levels. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are utilized to monitor the progress and purity of the reactions.
The molecular structure features two piperidine rings attached to a central benzisoxazole unit. The fluorine substituent significantly influences its pharmacological properties by affecting electron distribution and steric hindrance.
6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole can undergo various chemical reactions typical for heterocyclic compounds:
Each reaction type requires specific reagents and conditions to optimize yield and selectivity while minimizing byproducts.
The mechanism of action for 6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole primarily revolves around its interaction with neurotransmitter receptors in the brain:
Studies indicate that modifications in the structure significantly alter binding affinities for these receptors, thereby impacting therapeutic outcomes.
6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole is primarily used in:
This compound's intricate structure and diverse applications underscore its significance in medicinal chemistry and pharmacology research.
The construction of the benzisoxazole core relies critically on optimized [3+2] cycloaddition methodologies. A significant advancement involves a one-pot tandem oximation-cyclization sequence starting from 4-(2,4-difluorobenzoyl)piperidine hydrochloride. This method dissolves the precursor in C1-C4 aliphatic alcohols (methanol, ethanol, isopropanol), followed by sequential addition of hydroxylamine hydrochloride and inorganic base (KOH or NaOH). The reaction proceeds at 40-45°C for 12 hours, achieving cyclization without isolating the intermediate oxime. This strategy replaces triethylamine with alkali metal hydroxides, eliminating environmentally hazardous waste while maintaining high efficiency. Post-cyclization, acidification with concentrated HCl and cooling to 0-5°C precipitates the target benzisoxazole-piperidine compound in 90.4% yield with >99.8% HPLC purity [1] [4].
Comparative studies reveal solvent-dependent outcomes: methanol affords faster reaction kinetics (10-12 hours) versus tert-butanol requiring extended periods (up to 24 hours) but offering superior crystallinity. The reaction mechanism involves nucleophilic attack by hydroxylamine on the carbonyl group, followed by base-assisted dehydrohalogenation to form the isoxazole ring. This method circumvents traditional multi-step sequences, reducing purification needs and enhancing atom economy [1].
Table 1: Optimized Conditions for [3+2] Benzisoxazole Cyclization
| Parameter | Standard Method | Optimized Protocol | 
|---|---|---|
| Solvent | Ethanol | Methanol/tert-butanol | 
| Base | Triethylamine | KOH/NaOH solution | 
| Temperature (°C) | 65-70 (reflux) | 40-45 | 
| Reaction Time (h) | 24-48 | 10-12 (methanol) | 
| Yield (%) | 65-75 | 87-90.4 | 
Functionalization of the piperidine nitrogen employs transition metal-catalyzed coupling to link the 6-fluoro-1,2-benzisoxazol-3-yl and piperidinyl-benzisoxazole moieties. Key innovations utilize sodium iodide (10-15 mol%) as a catalyst in acetonitrile or DMF at 80-85°C. This approach facilitates nucleophilic substitution between halogenated benzisoxazoles and secondary amines, achieving completion within 6-8 hours with yields exceeding 85%. Crucially, purification via tartaric acid salt formation isolates the intermediate 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole, reducing dimeric impurities (<0.1%) that complicate subsequent alkylation [7].
Alternative catalytic systems include cesium carbonate (2 equiv) in toluene under reflux, though prolonged heating (>12 hours) risks decomposition. Schotten-Baumann conditions (aqueous NaOH/dichloromethane) enable milder alkylation at ambient temperatures but require stoichiometric base. The choice of alkylating agent—typically 3-(2-chloroethyl)pyrimidinone derivatives—impacts regioselectivity; bromo analogs show higher reactivity but generate more inorganic salts. Precise stoichiometric control (1:1.05 amine:alkylating agent) prevents quaternary ammonium salt formation [1] [7].
Table 2: N-Alkylation Catalysts and Performance Metrics
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | 
|---|---|---|---|---|
| NaI (15 mol%) | Acetonitrile | 80 | 6 | 88 | 
| KI (20 mol%) | DMF | 85 | 8 | 82 | 
| Cs₂CO₃ (2 equiv) | Toluene | 110 (reflux) | 12 | 78 | 
| None (Schotten-Baumann) | Dichloromethane | 25 | 24 | 70 | 
Non-conventional techniques significantly enhance the synthesis of complex benzisoxazole-piperidine architectures. Microwave irradiation accelerates the cyclization step, reducing reaction times from 12 hours to 25-40 minutes while maintaining yields at 92-95%. Solvent-free conditions—using solid-supported potassium carbonate on alumina—facilitate the N-alkylation step at 100-120°C, eliminating solvent recovery steps and improving energy efficiency. Under these conditions, reactant ratios can be optimized to 1:1 (amine:alkylating agent) without excess reagent consumption [1] [4].
Reaction kinetics analysis reveals activation energy reductions of 30-40% under microwave conditions compared to conductive heating. Temperature-controlled protocols (dynamic power adjustment) prevent thermal degradation of the benzisoxazole core above 150°C. Solvent-free N-alkylation achieves near-quantitative conversion when conducted in ball mills, where mechanical force enhances reactant mixing and surface contact. These methods reduce purification complexity, as crude products exhibit >98% purity by HPLC after simple aqueous workup [4].
Late-stage diversification of the piperidine nitrogen enables structural elaboration for structure-activity relationship (SAR) studies. Acylation reactions employ acid chlorides (e.g., propionyl chloride, benzoyl chloride) in dichloromethane with triethylamine (2.5 equiv) at 0°C to 25°C, yielding amides in 75-89% purity after recrystallization. Sulfonylation protocols utilize arylsulfonyl chlorides (4-methylbenzenesulfonyl chloride) in THF with 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst, achieving complete conversion within 3-5 hours [1] [5].
Notably, steric hindrance from the benzisoxazole C-3 substituent necessitates prolonged reaction times (12 hours) for bulkier acylating agents like pivaloyl chloride. Chemoselectivity challenges arise when differentiating piperidine nitrogens in unsymmetrical intermediates; protecting group strategies (Section 1.5) mitigate this. Functionalized derivatives serve as precursors for amide-linked pharmacophores, enabling exploration of electronic and steric effects on biological activity [5].
Orthogonal protection of piperidine nitrogens is essential during multi-step syntheses. Key strategies include:
Boc protection demonstrates superior compatibility with benzisoxazole formation conditions, as it withstands basic environments (pH 10-12) during cyclization. Conversely, Cbz groups may undergo partial reduction during catalytic steps targeting other functionalities. For intermediates requiring selective mono-functionalization, tartrate salt formation (Section 1.2) offers a non-covalent protection alternative, enabling purification without covalent modification. Post-functionalization deprotection studies indicate that TFA-mediated Boc removal proceeds without benzisoxazole ring degradation, whereas strong mineral acids (HBr/acetic acid) cause decomposition [7] [9].
Table 3: Protection-Deprotection Efficiency for Piperidine Moieties
| Protecting Group | Installation Yield (%) | Deprotection Reagent | Deprotection Yield (%) | Compatibility with Benzisoxazole Core | 
|---|---|---|---|---|
| Boc | 95 | TFA/DCM (1:1) | 92 | Excellent | 
| Cbz | 90 | H₂, Pd/C (10%) | 88 | Moderate (risk of reduction) | 
| Fmoc | 92 | Piperidine/DMF (20%) | 85 | Good | 
| TBDMS | 94 | TBAF/THF (1M) | 90 | Poor (may desilylate phenolic OH) | 
 
                                    
                CAS No.: 4299-57-4
 
                                    
                CAS No.: 3179-10-0
 
                                    
                CAS No.: 4016-21-1
 
                                    
                CAS No.: 13966-05-7
 
                                    
                CAS No.: 13533-18-1
 
                                    
                CAS No.: